molecular formula C15H16N2O3S2 B2548767 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 922105-07-5

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No. B2548767
CAS RN: 922105-07-5
M. Wt: 336.42
InChI Key: QVVFSMGAKIVNGY-UHFFFAOYSA-N
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Description

“N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide” is a compound that has been studied in the scientific community due to its various biological properties. It belongs to the class of organic compounds known as 1,4-isoquinolinediones .


Synthesis Analysis

The synthesis of similar compounds involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .


Molecular Structure Analysis

The molecular formula of this compound is C20H22N2O4 and it has a molecular weight of 354.406. The molecular docking analysis of similar compounds was performed using the Ligdock tool in the Maestro interface of the Schrodinger suit .


Chemical Reactions Analysis

A series of similar compounds were synthesized and evaluated in vitro for their antimicrobial and anticancer potential . The QSAR studies demonstrated the importance of topological parameter, Balaban index (J) followed by lipophilic parameter, log P in describing the antimicrobial activity of the synthesized compounds .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, similar compounds have shown antimicrobial and anticancer potential .

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-2-17-13-7-6-12(10-11(13)5-8-14(17)18)16-22(19,20)15-4-3-9-21-15/h3-4,6-7,9-10,16H,2,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVFSMGAKIVNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

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